3-Bromophenol

Overview

Description

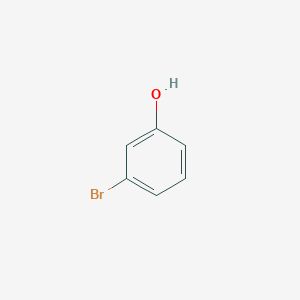

3-Bromophenol is an organic compound with the molecular formula C6H5BrO. It is a type of bromophenol where a bromine atom is bonded to the third carbon of the benzene ring, and a hydroxyl group is bonded to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenol can be synthesized through the bromination of phenol. One common method involves the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced via the diazotization and bromination of 3-aminophenol. The process involves dissolving 3-aminophenol in sulfuric acid, cooling the solution, and adding aqueous sodium nitrite dropwise. The resulting diazonium salt is then hydrolyzed with cuprous bromide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The bromine atom can be reduced to form phenol.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of phenol derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of phenol.

Scientific Research Applications

Chemical Properties and Structure

3-Bromophenol is characterized by a bromine atom attached to the third carbon of the phenolic ring. Its structure can be represented as follows:

- Molecular Formula : C₆H₅BrO

- CAS Registry Number : 591-20-8

- IUPAC Name : this compound

The presence of the bromine atom influences its reactivity, making it useful in various chemical reactions.

Organic Synthesis

This compound plays a crucial role in organic synthesis as a building block for more complex molecules. It is often utilized in:

- Total Synthesis of Alkaloids : Its derivatives are employed in the synthesis of various alkaloids, which are important in pharmaceuticals. For instance, it has been used in reactions involving boronic acid pinacol esters to synthesize complex alkaloid structures .

- Diels-Alder Reactions : this compound can act as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings that are pivotal in many synthetic pathways .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, making it valuable in biochemical studies aimed at understanding enzyme mechanisms and developing new therapeutic agents . This property is particularly useful in drug development where enzyme modulation is desired.

Production of Esters

In industrial settings, this compound is frequently used to synthesize esters through reactions with acyl chlorides, such as benzoyl chloride. This reaction produces 3-bromophenyl esters, which have applications in various chemical processes and formulations .

Electrochemical Applications

The integration of nitrogen species into sp²-hybridized carbon materials has been shown to enhance their electrochemical performance. This compound derivatives are being explored for their potential use in improving the properties of these materials, which are critical for applications in batteries and supercapacitors .

Synthesis of Pharmaceuticals

A notable case study involves the use of this compound in synthesizing anti-cancer compounds. Researchers have demonstrated that modifying the bromophenol structure can lead to increased efficacy against specific cancer cell lines, showcasing its importance in medicinal chemistry.

Environmental Chemistry

Another study highlighted the role of this compound as a marker for environmental monitoring due to its presence in wastewater from pharmaceutical manufacturing processes. Its detection can help assess pollution levels and guide remediation efforts.

Data Summary Table

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Total synthesis of alkaloids |

| Enzyme Inhibition | Acts as an inhibitor for biochemical studies | Various enzymatic assays |

| Ester Production | Used to synthesize esters with acyl chlorides | Reaction with benzoyl chloride |

| Electrochemical Materials | Enhances performance of sp²-hybridized carbon materials | Integration into battery technologies |

| Environmental Monitoring | Marker for pollution assessment | Detection in wastewater samples |

Mechanism of Action

The mechanism of action of 3-Bromophenol involves its ability to inhibit enzyme activity. It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the enzyme and the conditions .

Comparison with Similar Compounds

2-Bromophenol: Bromine atom is bonded to the second carbon.

4-Bromophenol: Bromine atom is bonded to the fourth carbon.

Dibromophenols: Compounds with two bromine atoms bonded to the benzene ring.

Tribromophenols: Compounds with three bromine atoms bonded to the benzene ring.

Uniqueness of 3-Bromophenol: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior and applications compared to its isomers .

Biological Activity

3-Bromophenol, a brominated aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its antioxidant, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound (C6H5BrO) is characterized by a bromine atom attached to the phenolic ring. It is known for its solubility in organic solvents and moderate water solubility. The presence of the bromine atom significantly influences its reactivity and biological activity.

Antioxidant Activity

Research indicates that bromophenols exhibit potent antioxidant properties. A study highlighted that various bromophenols isolated from marine algae demonstrated significant DPPH radical scavenging activities. For instance, compounds derived from Symphyocladia latiuscula showed IC50 values ranging from 7.5 to 24.7 μM, outperforming the positive control butylated hydroxytoluene (IC50 = 81.8 μM) .

| Compound | Source | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1.2 | Symphyocladia latiuscula | 7.5 | Antioxidant |

| 1.11 | Symphyocladia latiuscula | 24.7 | Antioxidant |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In a study involving Rhodomela confervoides, several bromophenols were isolated, with one compound displaying a minimum inhibitory concentration (MIC) of less than 70 μg/mL against both Gram-positive and Gram-negative bacteria . The antibacterial activity of these compounds suggests potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly regarding its effects on various cancer cell lines. A notable study reported that derivatives of bromophenols exhibited cytotoxicity against human cancer cell lines such as A549 (lung cancer), BGC823 (gastric cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 4.29 ± 0.79 µM to higher concentrations depending on the specific derivative .

One specific derivative was shown to induce apoptosis in A549 cells by increasing reactive oxygen species (ROS) production and inhibiting the PI3K/Akt signaling pathway while activating the MAPK pathway . This multifaceted approach highlights the potential of this compound derivatives as candidates for new anticancer therapies.

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity. Research has indicated nephrotoxic effects at high doses in animal models, suggesting that careful evaluation of dosage is necessary when considering therapeutic applications .

Summary of Findings

The biological activity of this compound encompasses various mechanisms, making it a compound of interest in pharmacological research:

- Antioxidant Activity : Effective in scavenging free radicals.

- Antimicrobial Activity : Potent against multiple bacterial strains.

- Anticancer Activity : Induces apoptosis and inhibits cancer cell proliferation through multiple pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromophenol, and how do their yields compare?

this compound can be synthesized via two primary routes:

- Route 1 : Using 3-bromophenylboronic acid under Suzuki-Miyaura coupling conditions, achieving a yield of ~97% .

- Route 2 : Demethylation of 3-bromoanisole (methoxy precursor) using reagents like BBr₃ or HI, yielding ~93% .

Methodological Tip: For high-purity applications, Route 1 is preferred due to fewer side products. Route 2 requires careful control of reaction time to avoid over-decomposition.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Protective Equipment : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritation .

- Waste Disposal : Absorb spills with diatomaceous earth and dispose as halogenated organic waste .

- Environmental Precautions : Prevent entry into waterways; its low biodegradation half-life (147 days in unacclimated sludge) necessitates containment .

Q. Which analytical techniques are suitable for quantifying this compound in environmental samples?

- GC/qMS : Effective for quantifying trace amounts (detection limit: 0.1 ppm) and isotope ratio analysis (precision: 0.2–0.3‰) .

- HPLC-UV : Use C18 columns with methanol/water mobile phases for separation; UV detection at 270 nm .

Advanced Research Questions

Q. How can bromine isotope ratios (δ⁸¹Br) be analyzed to track environmental transformations of this compound?

- Method : Gas chromatography/quadrupole mass spectrometry (GC/qMS) enables precise δ⁸¹Br analysis. Normalize results against laboratory standards (e.g., 1,2-dibromoethane) to correct for instrumental drift .

- Validation : Correlate with GC/multi-collector ICP-MS (R² > 0.98) for cross-method verification .

Q. What factors govern the environmental persistence and mobility of this compound?

- Biodegradation : Half-life varies with microbial acclimation: 147 days (unacclimated sludge) vs. 19.5 days (acclimated sludge) .

- Soil Mobility : Low mobility (Koc = 640) due to moderate hydrophobicity, but anion formation at pH > 9 enhances solubility .

- Bioaccumulation : Experimental BCF = 4.1–10 in carp, indicating low bioconcentration potential .

Q. How do experimental toxicity values for this compound compare to QSAR predictions, and what discrepancies arise?

- Data : Experimental EC50 (fish) = 1.15 mg/L vs. QSAR-predicted EC50 = 0.79–1.15 mg/L .

- Contradictions : Underprediction in algae models due to unaccounted metabolic pathways (e.g., glutathione conjugation in vertebrates) .

Recommendation: Use hybrid models combining ANN and genetic algorithms to improve prediction accuracy .

Q. What metabolic pathways degrade this compound in mammalian systems?

- Primary Pathway : Hepatic cytochrome P450-mediated oxidation to bromocatechol derivatives .

- Secondary Pathway : Glutathione conjugation forms S-(2-hydroxy-4-bromocyclohexa-3,5-dienyl)-L-cysteine, excreted via bile .

Method: Use LC-MS/MS with isotopically labeled standards to track metabolites in rat plasma.

Q. How does photodegradation influence the environmental fate of this compound?

- Mechanism : UV irradiation (λ = 254 nm) induces debromination, forming phenol and HBr .

- Kinetics : First-order rate constant = 1.95 × 10⁻⁴ h⁻¹ in sunlight; half-life = 147 days in aquatic systems .

Q. What computational strategies improve molecular docking studies of this compound with enzymes?

- QSAR Models : Use 3D descriptors (e.g., molecular polarizability) to predict binding affinity for cytochrome P450 isoforms .

- Docking Software : AutoDock Vina with AMBER force fields; validate with experimental IC50 data from enzyme inhibition assays .

Q. Data Contradiction Analysis

- Biodegradation Half-Lives : Discrepancies between unacclimated (147 days) and acclimated sludge (19.5 days) highlight the need for site-specific microbial community profiling in environmental risk assessments .

- Toxicity Predictions : QSAR models underestimate toxicity in algae due to omitted halogen-bonding interactions; experimental validation is critical .

Properties

IUPAC Name |

3-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOJRWOWILAHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060449 | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110.00 °C (230.00deg F) - closed cup | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

591-20-8 | |

| Record name | 3-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU0X6956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33 °C | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.